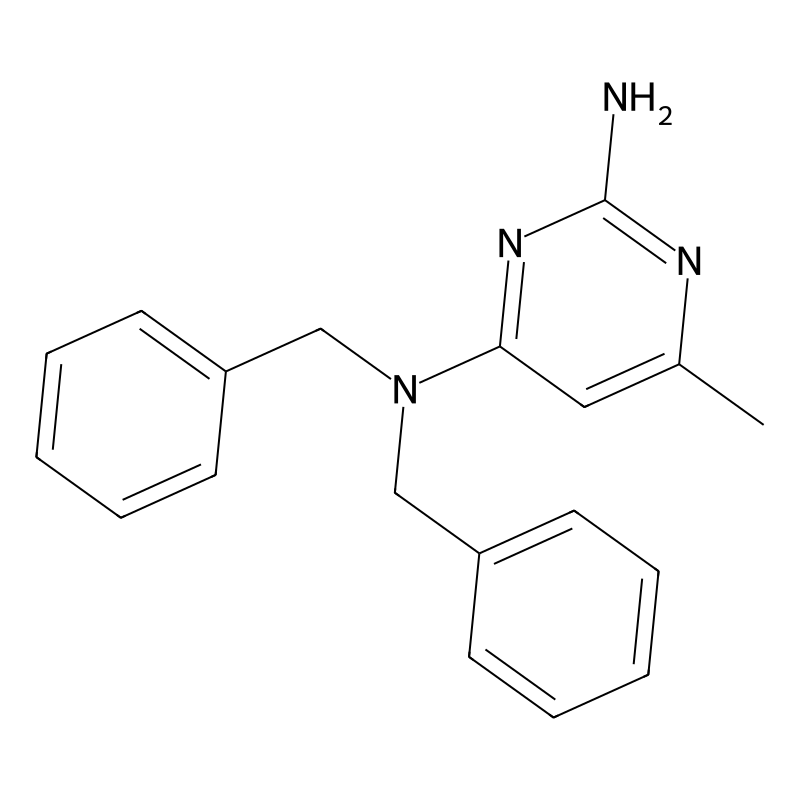

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups, and at the 6 position with a methyl group, as well as two benzyl groups at the N4 positions. Its chemical formula is C18H22N4, and it is recognized for its potential biological activities and applications in medicinal chemistry.

The reactivity of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the aromatic benzyl groups can undergo electrophilic aromatic substitution. Additionally, this compound may engage in condensation reactions due to the presence of amine functionalities, allowing for the formation of various derivatives through reactions with aldehydes or ketones.

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine has been studied for its biological properties. It exhibits potential inhibitory effects on certain signaling pathways related to immune responses, particularly those involving immunoglobulin E and G receptors. Such activities suggest its potential use in treating allergic reactions or autoimmune diseases. Furthermore, compounds similar to this one have shown promise as anti-cancer agents due to their ability to interfere with cellular proliferation pathways.

Synthesis of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach includes:

- Formation of the Pyrimidine Ring: Starting from appropriate precursors such as urea or thiourea combined with aldehydes or ketones to form the pyrimidine core.

- Substitution Reactions: Introducing benzyl groups at the N4 positions through alkylation reactions using benzyl halides.

- Methylation: The introduction of a methyl group at the 6 position can be achieved via methylation techniques using reagents like dimethyl sulfate or methyl iodide.

These methods may vary based on desired yields and purity levels.

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new medications targeting allergic conditions or autoimmune disorders. Additionally, its structural properties make it a candidate for research in cancer therapeutics.

Studies exploring the interactions of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine with various biological targets are essential for understanding its mechanism of action. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cell Line Experiments: Testing its effects on cultured cells to observe changes in proliferation or apoptosis.

- In Vivo Studies: Conducting animal model experiments to assess therapeutic efficacy and safety profiles.

These studies help elucidate its pharmacological potential and guide further development.

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine shares structural similarities with several other pyrimidine derivatives. Below are some compounds that are comparable:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-dibenzyl-6-methylpyrimidine-2,4-diamine | Similar pyrimidine core with dibenzyl substituents | Exhibits distinct biological activity profiles |

| 2,4-Diaminopyrimidine | Lacks benzyl substituents; simpler structure | Commonly used in pharmaceutical applications |

| N4-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidine | Contains piperazine ring; different substitution pattern | Potentially enhanced solubility and bioavailability |

| N,N'-dimethyl-2,4-pyrimidinediamine | Dimethyl substitutions instead of benzyl | Different pharmacokinetic properties |

This comparison highlights that while these compounds share a common pyrimidine framework, variations in substituents lead to differing biological activities and potential applications. The unique combination of dibenzyl and methyl substitutions in N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine contributes to its distinctive properties among similar compounds.